Superior CYP11B2 Selectivity vs. Osilodrostat: Mitigating Cortisol Suppression Risk
Lorundrostat demonstrates highly selective inhibition of CYP11B2 over CYP11B1, with a 374-fold selectivity ratio in vitro (IC50 for CYP11B1 = 475 nM vs. Ki for CYP11B2 = 1.27 nM) [1]. In contrast, osilodrostat (LCI699) is known to significantly suppress cortisol synthesis, a marker of CYP11B1 inhibition, a finding not observed with lorundrostat in first-in-human studies [2]. This selectivity profile is a key determinant in reducing cortisol-related adverse effects, making highly selective ASIs preferable therapeutic options [3].
| Evidence Dimension | CYP11B2 vs. CYP11B1 Selectivity |
|---|---|
| Target Compound Data | Ki (hCYP11B2) = 1.27 nM; IC50 (hCYP11B1) = 475 nM; Selectivity Ratio = 374-fold [1] |
| Comparator Or Baseline | Osilodrostat (LCI699) demonstrates significant cortisol suppression, indicating lower selectivity [2] |
| Quantified Difference | Lorundrostat does not suppress cortisol production, unlike osilodrostat [2] |
| Conditions | In vitro enzyme inhibition assay and first-in-human pharmacodynamic study in healthy participants |
Why This Matters
High CYP11B2 selectivity reduces the risk of off-target cortisol suppression and associated endocrinological adverse events, a key differentiator for clinical development and research in hypertension.
- [1] First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor. OmicsDI. 2024. S-EPMC11329366. View Source
- [2] Blood Pressure-Lowering Effects of Aldosterone Synthase Inhibitors-A Systematic Review. QxMD. View Source
- [3] Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A Systematic Review. Drugs. 2025;85:1429–1453. View Source
